molecular formula C4H2Cl2N2O B12360579 3,4-dichloro-3H-pyridazin-6-one

3,4-dichloro-3H-pyridazin-6-one

Cat. No.: B12360579
M. Wt: 164.97 g/mol
InChI Key: XRJHJWALGHVWOR-UHFFFAOYSA-N
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Description

3,4-Dichloro-3H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used as core structures in medicinal chemistry. The compound contains two chlorine atoms at positions 3 and 4 and an oxygen atom at position 6 in a six-membered ring structure with two adjacent nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-3H-pyridazin-6-one typically involves the cyclization of hydrazine derivatives with appropriate diketones or esters. One common method is the reaction of hydrazine or aryl hydrazines with 1,4-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to reflux temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-3H-pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted pyridazinones, oxidized derivatives, and reduced forms of the compound. These products often exhibit enhanced or modified pharmacological properties .

Scientific Research Applications

3,4-Dichloro-3H-pyridazin-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including hypertension, diabetes, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4-dichloro-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor antagonist, or modulator of signaling pathways. The exact mechanism depends on the specific biological activity being studied. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-dichloro-3H-pyridazin-6-one include:

  • 3,6-Dichloro-4-methylpyridazine
  • 3,4-Difluoropyridazin-6-one
  • 3,4-Dibromopyridazin-6-one

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 3 and 4 enhances its reactivity and potential for further functionalization. Additionally, its pharmacological profile may differ from other pyridazinone derivatives, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C4H2Cl2N2O

Molecular Weight

164.97 g/mol

IUPAC Name

3,4-dichloro-3H-pyridazin-6-one

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)7-8-4(2)6/h1,4H

InChI Key

XRJHJWALGHVWOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(N=NC1=O)Cl)Cl

Origin of Product

United States

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